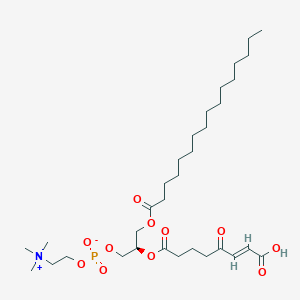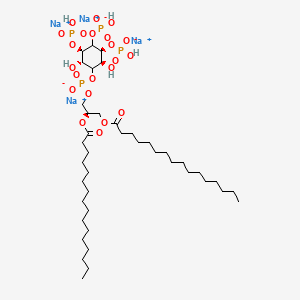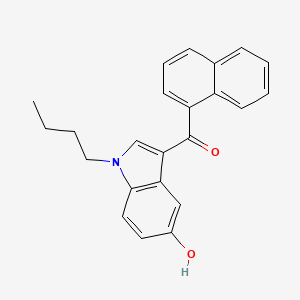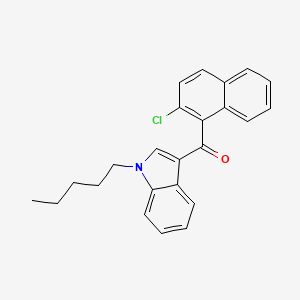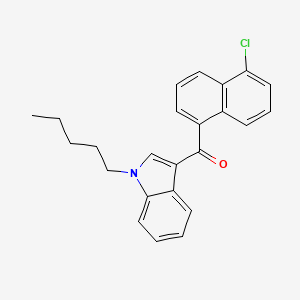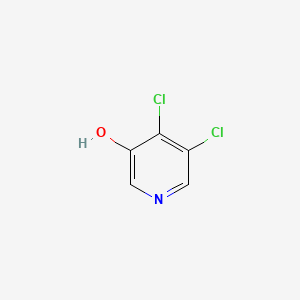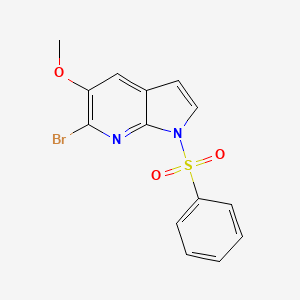
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole (PSBMA) is a novel compound that has gained considerable attention in the scientific community due to its potential application in drug discovery and development. This compound belongs to the family of azaindole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole is its broad spectrum of activity against various types of cancer and microorganisms. It also exhibits low toxicity and good pharmacokinetic properties. However, its synthesis can be challenging and time-consuming, and further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
The potential applications of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole are vast, and several future directions can be explored. One possible direction is the development of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole-based drug delivery systems, which can improve the efficacy and specificity of cancer treatment. Another direction is the investigation of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole's activity against other diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to optimize the synthesis of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole and improve its pharmacokinetic properties.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole. One of the most common methods involves the reaction of 5-methoxyindole with bromine in the presence of a Lewis acid catalyst, followed by the reaction with phenylsulfonyl chloride in the presence of a base. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has been extensively studied for its potential application in drug discovery and development. Several studies have reported its activity against various types of cancer, including breast, lung, and prostate cancer. 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-5-methoxypyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-12-9-10-7-8-17(14(10)16-13(12)15)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMYGKCIQJTKRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177811 |
Source


|
| Record name | 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227270-28-1 |
Source


|
| Record name | 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

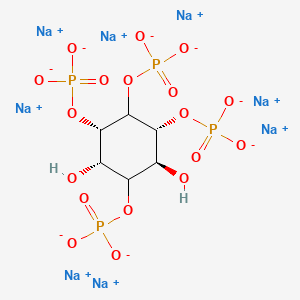

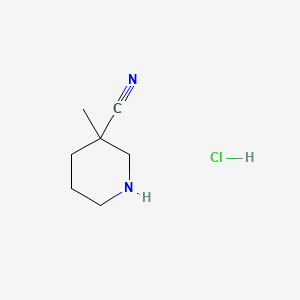
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
